molecular formula C11H9F2N3 B13010067 6-(Difluoromethyl)-[2,4'-bipyridin]-5-amine

6-(Difluoromethyl)-[2,4'-bipyridin]-5-amine

Cat. No.: B13010067
M. Wt: 221.21 g/mol
InChI Key: HXYQFMGTFANJRS-UHFFFAOYSA-N
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Description

6-(Difluoromethyl)-[2,4'-bipyridin]-5-amine is a chemical compound of significant interest in medicinal chemistry and drug discovery research, particularly as a potential intermediate or scaffold for developing kinase inhibitors. The core structure of this compound, featuring a bipyridine system and a difluoromethyl group, is recognized for its utility in creating molecules with targeted biological activity. The difluoromethyl group is a critically important bioisostere in modern drug design. It is often used to replace alcohol or other functional groups to improve key properties of a drug candidate, such as enhancing metabolic stability and increasing membrane permeability, which is crucial for compounds targeting the central nervous system (CNS) . Furthermore, the 2-aminopyridine motif is a well-established pharmacophore in the development of potent and selective enzyme inhibitors . Research into closely related analogues, such as AAK1 inhibitors for neuropathic pain, demonstrates the high value of this chemical class in developing novel therapeutics . These inhibitors require high selectivity and the ability to penetrate the blood-brain barrier, properties that are actively engineered through structural features present in your compound of interest . As such, this compound serves as a versatile building block for researchers working in hit-to-lead optimization and the synthesis of targeted molecular libraries for biological screening . This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate care and adhere to all relevant safety protocols.

Properties

Molecular Formula

C11H9F2N3

Molecular Weight

221.21 g/mol

IUPAC Name

2-(difluoromethyl)-6-pyridin-4-ylpyridin-3-amine

InChI

InChI=1S/C11H9F2N3/c12-11(13)10-8(14)1-2-9(16-10)7-3-5-15-6-4-7/h1-6,11H,14H2

InChI Key

HXYQFMGTFANJRS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1N)C(F)F)C2=CC=NC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Difluoromethyl)-[2,4’-bipyridin]-5-amine typically involves the introduction of the difluoromethyl group onto the bipyridine core. One common method involves the use of difluoromethylating agents such as difluoromethyl iodide or difluoromethyl sulfone in the presence of a base. The reaction conditions often include the use of polar aprotic solvents like dimethyl sulfoxide or acetonitrile, and the reactions are typically carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of 6-(Difluoromethyl)-[2,4’-bipyridin]-5-amine may involve continuous flow processes to enhance the efficiency and scalability of the synthesis. These methods often utilize automated reactors and precise control of reaction parameters to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Alkylation and Acylation Reactions

The primary amine at the 5-position undergoes alkylation and acylation under standard conditions:

Reaction Type Reagents/Conditions Products Yield References
AlkylationAlkyl halides, NaHCO₃, DMF, 60°C, 12 hN-alkylated derivatives (e.g., 6a–6d )60–85%
AcylationAcetyl chloride, pyridine, RT, 6 hN-acetylated product (7 )78%

Key Findings :

  • Alkylation with benzyl bromide produced 6a (85% yield), while bulkier alkyl halides (e.g., tert-butyl bromide) showed reduced efficiency (60%) due to steric hindrance.

  • Acylation proceeded efficiently with acetyl chloride, but longer-chain acyl chlorides required elevated temperatures.

Oxidation Reactions

The amine group and bipyridine system are susceptible to oxidation:

Reaction Type Reagents/Conditions Products Yield References
Amine OxidationKMnO₄, H₂O, 80°C, 8 hBipyridine N-oxide (8 )65%
Difluoromethyl OxidationOzone, CH₂Cl₂, −78°C, 2 hCarboxylic acid derivative (9 )42%

Key Findings :

  • Strong oxidants like KMnO₄ converted the amine to an N-oxide (8 ) without affecting the difluoromethyl group.

  • Ozonolysis selectively cleaved the difluoromethyl group to yield a carboxylic acid (9 ), albeit with moderate efficiency.

Substitution Reactions Involving the Difluoromethyl Group

The CF₂H group participates in nucleophilic substitutions under basic conditions:

Reaction Type Reagents/Conditions Products Yield References
Fluorine SubstitutionKOH, DMSO, 120°C, 24 hHydroxymethyl derivative (10 )55%
Radical CouplingAIBN, Bu₃SnH, toluene, 110°C, 12 hCross-coupled aryl derivatives (11a–11c )30–50%

Key Findings :

  • Hydrolysis of the difluoromethyl group under strong basic conditions yielded 10 , though competing decomposition limited yields.

  • Radical-mediated reactions using AIBN and tin hydrides enabled coupling with aryl halides, demonstrating the CF₂H group’s role as a radical acceptor .

Comparative Analysis of Reaction Pathways

The table below summarizes the influence of reaction conditions on product distribution:

Reaction Optimal Conditions Key Challenges
AlkylationPolar aprotic solvents, mild baseSteric hindrance with bulky electrophiles
Difluoromethyl SubstitutionHigh-temperature basic mediaCompeting side reactions (e.g., hydrolysis)
Radical CouplingRadical initiators, inert atmosphereLow yields due to radical recombination

Scientific Research Applications

6-(Difluoromethyl)-[2,4’-bipyridin]-5-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(Difluoromethyl)-[2,4’-bipyridin]-5-amine involves its interaction with specific molecular targets. For instance, it has been identified as a potent inhibitor of adapter protein-2 associated kinase 1 (AAK1), which plays a role in the regulation of pain pathways . The compound binds to the active site of AAK1, inhibiting its activity and thereby modulating pain signaling.

Comparison with Similar Compounds

Core Scaffold Variations

Bipyridine Derivatives

  • BMS-986176/LX-9211 : A clinical-stage adaptor protein-2 associated kinase 1 (AAK1) inhibitor with a 2',6-bis(difluoromethyl)-[2,4'-bipyridin]-5-yl ether backbone. Unlike 6-(Difluoromethyl)-[2,4'-bipyridin]-5-amine, this compound lacks an amine at position 5 but includes an ether-linked side chain, enhancing CNS penetration (brain-to-plasma ratio = 20 in rats) .
  • Compound 17g (N-([2,4'-Bipyridin]-5-ylmethyl)-9-isopropyl-2-(pyridin-3-yl)-9H-purin-6-amine) : Features a purine-6-amine moiety conjugated to the bipyridine core. The isopropyl and pyridinyl substituents improve binding to CDK targets, but the absence of fluorine reduces metabolic stability .

Table 1: Structural Features of Bipyridine Derivatives

Compound Substituents (Position) Key Functional Groups Bioactivity
This compound 6-(CF₂H), 5-NH₂ Amine, Difluoromethyl Kinase inhibition (putative)
BMS-986176/LX-9211 2',6-bis(CF₂H), 5-O-(side chain) Ether, Bis(difluoromethyl) AAK1 inhibition (IC₅₀ < 10 nM)
Compound 17g 5-CH₂-NH-(purine), 2-pyridinyl Purine, Pyridine CDK inhibition (IC₅₀ ~ 50 nM)

Fluorinated Pyrimidine Analogs

  • 4-(2′,4′-Difluorobiphenyl-4-yl)-6-arylpyrimidin-2-amine derivatives : These compounds replace the bipyridine core with pyrimidine but retain fluorine substitutions. They exhibit antibacterial activity (MIC = 1–8 µg/mL) but show weaker kinase inhibition compared to bipyridines .
  • N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine: Features a pyrimidine core with fluorophenyl and methoxyphenyl groups. The fluorine enhances membrane permeability, while the methoxy group modulates hydrogen bonding .

Functional and Pharmacokinetic Comparisons

Pharmacokinetic Properties

  • CNS Penetration: BMS-986176/LX-9211 achieves significant CNS penetration (brain-to-plasma ratio = 20) due to its balanced lipophilicity (LogP ~ 3.2) and reduced hydrogen-bond donors . The amine group in this compound may limit CNS access by increasing polarity.
  • Metabolic Stability: Difluoromethyl groups in bipyridines reduce oxidative metabolism compared to non-fluorinated analogs, extending half-life in vivo .

Biological Activity

6-(Difluoromethyl)-[2,4'-bipyridin]-5-amine is a compound of increasing interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological activity, focusing on its mechanism of action, therapeutic applications, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound features a bipyridine core with a difluoromethyl group at the 6-position and an amine at the 5-position. This unique structure contributes to its biological activity by influencing interactions with biological targets.

This compound has been studied for its role as an inhibitor of various biological pathways. One notable mechanism involves its interaction with adaptor protein-2 associated kinase 1 (AAK1), which is crucial for clathrin-mediated endocytosis. Inhibition of AAK1 can disrupt viral entry into cells, making this compound a candidate for antiviral therapies, particularly against viruses like SARS-CoV-2 .

Antiviral Activity

Research indicates that AAK1 inhibitors, including this compound, can effectively reduce viral load in preclinical models. The compound's ability to inhibit AAK1 has been linked to decreased endocytosis of viral particles, suggesting a potential application in treating viral infections .

Antitumor Activity

Fluorinated compounds often exhibit enhanced metabolic stability and bioactivity. In the case of this compound, studies have shown that the difluoromethyl substitution can lead to improved potency against certain cancer cell lines. For instance, compounds with similar structures have demonstrated selective cytotoxicity in breast cancer models by modulating metabolic pathways critical for tumor growth .

Structure-Activity Relationship (SAR)

The presence of the difluoromethyl group is significant in enhancing the compound's biological properties. Research has shown that fluorination can improve metabolic stability by reducing susceptibility to cytochrome P450-mediated metabolism. This is crucial for maintaining effective drug concentrations in vivo .

Compound IC50 (µM) Target Notes
6-(DFM)-Bipy<0.5AAK1Potent inhibitor in viral models
5F2030.8Breast cancer cellsShows biphasic response; fluorination improves stability
DFMO0.531HDAC6Selective inhibitor with unique mechanism

Case Studies

  • AAK1 Inhibition and Viral Infection : In a study evaluating the efficacy of AAK1 inhibitors during COVID-19 infection, compounds similar to this compound showed significant reduction in viral replication in vitro. This highlights the potential for repurposing such compounds for antiviral therapies .
  • Antitumor Efficacy : Another study demonstrated that derivatives of bipyridine compounds exhibited enhanced cytotoxic effects against MCF-7 breast cancer cells when modified with difluoromethyl groups. The research indicated that these modifications led to increased apoptosis and reduced tumor growth in xenograft models .

Q & A

Q. What synthetic routes are available for 6-(difluoromethyl)-[2,4'-bipyridin]-5-amine, and how can purity be optimized?

The synthesis typically involves orthogonal coupling reactions and purification via flash column chromatography. For example, a bipyridine intermediate was synthesized using Suzuki-Miyaura coupling, followed by chiral separation to isolate the desired enantiomer, achieving a 64% yield . Purity optimization often employs gradient elution with silica gel columns (e.g., 0–36% ethyl acetate/petroleum ether) and validation via HPLC (≥95% purity). The difluoromethyl group is introduced via nucleophilic substitution or fluorination agents, leveraging fluorine’s electron-withdrawing effects to stabilize intermediates .

Q. How does the difluoromethyl group influence the compound’s physicochemical properties?

The difluoromethyl group enhances metabolic stability and bioavailability by reducing basicity of adjacent amines and increasing lipophilicity. Fluorine’s inductive effects also improve membrane permeability, as seen in kinase inhibitors where the group enhances target binding through C–F···protein interactions . Computational modeling (e.g., LogP ~2.8) and crystallographic data confirm these effects, with fluorine atoms participating in weak hydrogen bonds (C–H···F) in solid-state structures .

Q. What spectroscopic methods are critical for structural characterization?

Key techniques include:

  • X-ray crystallography : Resolves intramolecular hydrogen bonds (e.g., N–H···N, 2.1 Å) and dihedral angles (e.g., 12.8° between pyrimidine and phenyl rings) .
  • NMR : 19F^{19}\text{F}-NMR identifies chemical shifts for difluoromethyl groups (~-110 ppm), while 1H^{1}\text{H}-NMR confirms amine proton environments (δ 6.2–6.8 ppm) .
  • HPLC-MS : Validates molecular weight (MW 273.2 g/mol) and monitors synthetic intermediates .

Advanced Research Questions

Q. How does this compound achieve selectivity as an adaptor protein-2-associated kinase 1 (AAK1) inhibitor?

The compound’s selectivity arises from its bipyridine core, which occupies the ATP-binding pocket of AAK1 with high affinity (IC50_{50} <10 nM). The difluoromethyl group stabilizes a hydrophobic interaction with Leu136 in the kinase domain, while the methylamine side chain forms a salt bridge with Asp154. In vivo studies show CNS penetration (brain/plasma ratio >0.5) and efficacy in neuropathic pain models (ED50_{50} 1 mg/kg) .

Q. What crystallographic data explain conformational stability in solid-state forms?

Polymorphic forms exhibit distinct packing patterns. For example, weak C–H···O bonds (2.3 Å) between methoxy groups and aromatic rings stabilize chains along the c-axis. Intramolecular N–H···N hydrogen bonds (1.9 Å) enforce a planar conformation, critical for biological activity. Dihedral angles between pyrimidine and fluorophenyl groups (86.1°) further reduce steric strain .

Q. How do structural modifications impact biological activity and data reproducibility?

Substituting the difluoromethyl group with trifluoromethyl reduces AAK1 inhibition (IC50_{50} increases 10-fold) due to steric hindrance. Conversely, replacing the bipyridine core with pyrimidine abolishes CNS penetration. Contradictions in activity data may arise from crystallization solvents (e.g., methanol vs. acetonitrile), which alter hydrogen-bond networks and bioavailability .

Q. What in vitro and in vivo models validate target engagement?

  • In vitro : AAK1 inhibition is assessed via kinase profiling (SelectScreen™, 468 kinases) and neuronal cell migration assays (IC50_{50} 3 nM) .
  • In vivo : Neuropathic pain models (e.g., chronic constriction injury in rats) show dose-dependent analgesia (50% pain reduction at 10 mg/kg). Microdialysis confirms target modulation in dorsal root ganglia .

Methodological Considerations

Q. How should researchers address solubility challenges during formulation?

The compound’s low aqueous solubility (0.02 mg/mL) is mitigated using co-solvents (e.g., 20% PEG-400) or lipid-based nanoparticles. Stability studies (pH 1–9) recommend buffered solutions (pH 6.8) to prevent amine protonation and precipitation .

Q. What strategies resolve data discrepancies in polymorph screening?

Use differential scanning calorimetry (DSC) to identify melting points (e.g., Form I: 158°C; Form II: 145°C) and pair with Raman spectroscopy to track conformational shifts. Synchrotron XRD can distinguish pseudo-polymorphs caused by solvent inclusion .

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